
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is a chemical compound with the molecular formula C50H41N and a molecular weight of 655.87 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with two 4-(2-phenylpropan-2-yl)phenyl groups. It is primarily used in research and industrial applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine typically involves the alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications. Its unique structure allows it to interact with various molecular targets, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-(2-phenyl-2-propyl)phenyl)amine: This compound has a similar structure but lacks the perylene core.
4,4’-Diphenylisopropyl diphenylamine: Another related compound used as an antioxidant in rubber and plastic industries.
Uniqueness
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is unique due to its perylene core, which imparts distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
536761-36-1 |
|---|---|
Fórmula molecular |
C50H41N |
Peso molecular |
655.9 g/mol |
Nombre IUPAC |
N,N-bis[4-(2-phenylpropan-2-yl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C50H41N/c1-49(2,35-16-7-5-8-17-35)37-24-28-39(29-25-37)51(40-30-26-38(27-31-40)50(3,4)36-18-9-6-10-19-36)46-33-32-44-42-21-12-15-34-14-11-20-41(47(34)42)43-22-13-23-45(46)48(43)44/h5-33H,1-4H3 |
Clave InChI |
VROGTGRWJIDXTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
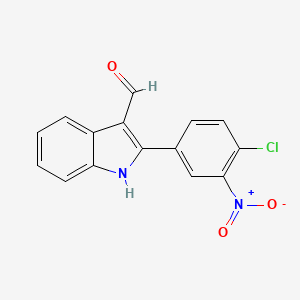
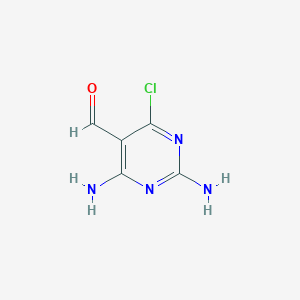
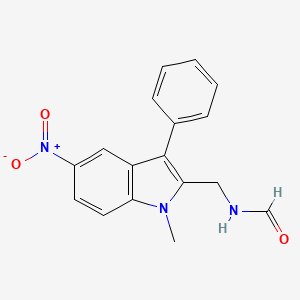
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
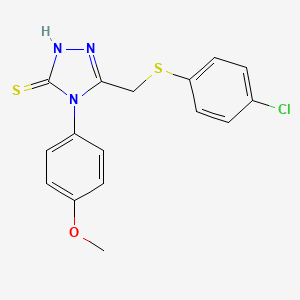


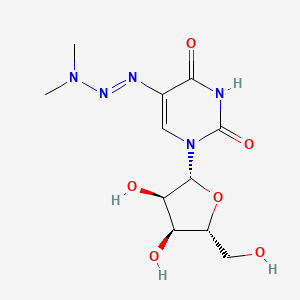
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
